N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, difluorophenyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-difluoroaniline with a suitable diketone can lead to the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinazoline compounds .
Scientific Research Applications
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: This compound shares a similar quinazoline core but has different functional groups, leading to distinct chemical properties and applications.
N-(4-methoxyphenylamino)-N,2-dimethylquinazoline: Known for its use as a microtubule formation inhibitor, this compound highlights the versatility of quinazoline derivatives in medicinal chemistry.
Uniqueness
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its difluorophenyl group, in particular, enhances its stability and binding affinity in biological systems.
Properties
Molecular Formula |
C20H19F2N3O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-2-3-4-9-25-19(27)14-7-5-12(10-17(14)24-20(25)28)18(26)23-13-6-8-15(21)16(22)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
DMNPFBVLDUXMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)NC1=O |
Origin of Product |
United States |
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